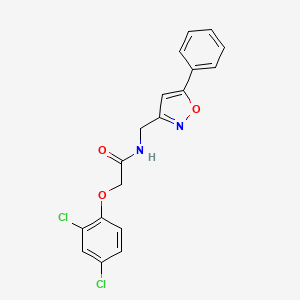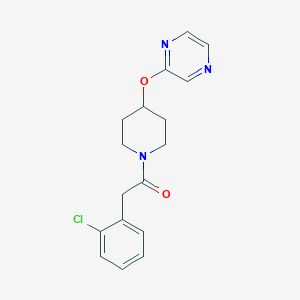
2-(2-Chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a novel small molecule that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Molecular Interactions and Pharmacological Potential
Research on related compounds demonstrates the importance of molecular interactions with specific receptors, which can inform the development of targeted therapies. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have provided insights into the conformational analysis and pharmacophore models for cannabinoid receptor antagonists. These studies use advanced methods like AM1 molecular orbital method and Comparative Molecular Field Analysis (CoMFA) to understand binding interactions and develop quantitative structure-activity relationship (QSAR) models, potentially guiding the development of compounds with specific receptor affinities (J. Shim et al., 2002).
Synthesis and Antibacterial Activity
The synthesis of related compounds under microwave irradiation has shown effective strategies for creating novel chemical entities with potential antibacterial activity. For instance, the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone through microwave-assisted reactions highlights a rapid and efficient method for producing compounds that can be further modified for biological applications. Such methodologies enable the exploration of antibacterial properties, contributing to the search for new antimicrobial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Antitubercular Agents
The development of antitubercular agents remains a critical area of research, with novel compounds being synthesized for this purpose. A study on the synthesis and evaluation of chalcones and acetyl pyrazoline derivatives comprising a furan nucleus as antitubercular agents showcases the ongoing efforts to discover new treatments for tuberculosis. These studies involve the condensation of specific precursors and screening for antibacterial, antifungal, and antitubercular activity, indicating the potential of such compounds in treating infectious diseases (D. Bhoot, R. Khunt, H. Parekh, 2011).
Structural and Docking Studies
Structural analyses, including X-ray diffraction and molecular docking studies, play a crucial role in understanding the interaction mechanisms of chemical compounds with biological targets. For example, research on the crystal structure and antimicrobial activity of specific synthesized compounds, coupled with docking studies, provides valuable insights into their potential biological efficacy. These studies help in identifying key interactions at the molecular level that could be pivotal for designing drugs with enhanced activity and selectivity (R. M. Okasha et al., 2022).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-4-2-1-3-13(15)11-17(22)21-9-5-14(6-10-21)23-16-12-19-7-8-20-16/h1-4,7-8,12,14H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRNMLQYZMTNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2917170.png)
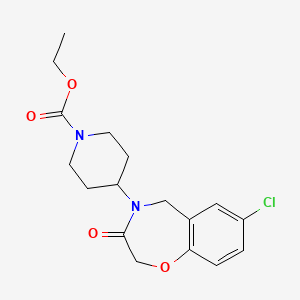
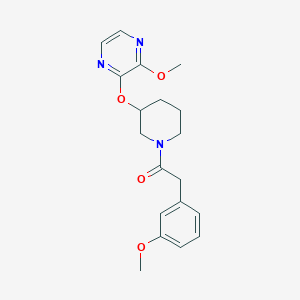



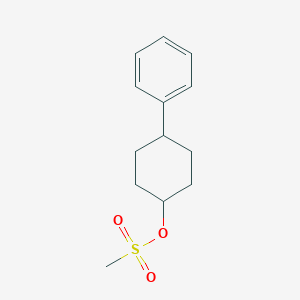
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)


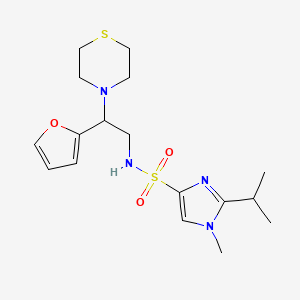
![N-Benzyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917187.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2917189.png)
